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Compound Name: N,N-Dimethylsphingosine

Cat. No.: B043700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N-Dimethylsphingosine (DMS)
N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered

significant interest in cancer research. Its primary mechanism of action is the competitive

inhibition of sphingosine kinase (SphK), an enzyme responsible for phosphorylating

sphingosine to form sphingosine-1-phosphate (S1P). The balance between cellular levels of

pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P, often termed

the "sphingolipid rheostat," is crucial for determining cell fate. By inhibiting SphK, DMS shifts

this balance towards apoptosis, making it a promising candidate for anticancer therapy. In vivo

studies are critical for evaluating the therapeutic potential and understanding the

pharmacological profile of DMS.

In Vivo Study Design Application Note
Careful planning is paramount for the successful execution of in vivo studies investigating the

anticancer effects of N,N-Dimethylsphingosine (DMS). This application note provides a

general framework for designing such studies using a xenograft mouse model.

1. Animal Model Selection:

Species and Strain: Athymic nude mice (e.g., BALB/c nude) are a common choice for

xenograft studies as their compromised immune system allows for the growth of human
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tumor cells.

Health Status: Ensure all animals are healthy and free of pathogens before the

commencement of the study.

Acclimatization: Allow for an acclimatization period of at least one week upon arrival at the

facility to minimize stress-related variables.

2. Tumor Induction (Xenograft Model):

Cell Line Selection: Choose a human cancer cell line relevant to the research question (e.g.,

gastric, colon, breast cancer). Ensure the cell line has a known tumorigenic capacity in nude

mice.

Cell Preparation: Culture the selected cancer cells under sterile conditions. Harvest cells

during the exponential growth phase and prepare a single-cell suspension in a suitable

medium (e.g., serum-free medium or PBS).

Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in a

volume of 100-200 µL) into the flank of each mouse.

3. Experimental Groups:

Control Group (Vehicle): This group receives the same volume of the vehicle used to

dissolve DMS, administered via the same route and schedule as the treatment groups. This

is crucial for distinguishing the effects of DMS from those of the vehicle.

Treatment Group(s): These groups receive DMS at one or more dose levels. Based on

existing literature, a starting point for dose-response studies could be daily injections of 0.5

mg of DMS per mouse.[1]

Positive Control (Optional): A group treated with a standard-of-care chemotherapeutic agent

for the specific cancer type can be included for comparison.

Group Size: The number of animals per group should be sufficient for statistical power,

typically ranging from 6 to 10 mice.

4. Treatment Schedule and Administration Route:
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Administration Route: While various routes are possible, intraperitoneal (IP) injection is a

common and effective method for systemic delivery in mouse models. Intratumoral (IT)

injection can also be considered to maximize local concentration and potentially reduce

systemic toxicity.

Frequency and Duration: Daily administration is a suggested starting point based on early

studies.[1] The duration of the treatment will depend on the tumor growth rate and the study

objectives, often continuing for several weeks.

5. Monitoring and Endpoints:

Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times per

week. Calculate tumor volume using the formula: V = 0.5 x (Length x Width²).[1][2]

Animal Well-being: Monitor animal health daily, including body weight, food and water intake,

and any signs of toxicity or distress.

Primary Endpoint: The primary endpoint is often the inhibition of tumor growth.

Secondary Endpoints: These may include survival analysis, histological analysis of tumors

(e.g., to assess apoptosis and necrosis), and molecular analysis of signaling pathways in

tumor tissue.

Experimental Protocols
Protocol 1: Preparation of N,N-Dimethylsphingosine for
Injection
This protocol describes the preparation of DMS for in vivo administration. Due to its lipophilic

nature, DMS requires a suitable vehicle for solubilization.

Materials:

N,N-Dimethylsphingosine (DMS)

Dimethyl sulfoxide (DMSO), sterile

Sterile 0.9% saline solution
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Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Stock Solution Preparation:

In a sterile microcentrifuge tube, dissolve the required amount of DMS in a minimal

volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of

DMS in 1 mL of DMSO.

Vortex thoroughly until the DMS is completely dissolved.

Working Solution Preparation (for a final DMSO concentration of 10%):

Calculate the required volume of the DMS stock solution based on the desired final

concentration and injection volume.

In a separate sterile microcentrifuge tube, add the calculated volume of the DMS stock

solution.

Add sterile 0.9% saline to bring the solution to the final desired volume, ensuring the final

concentration of DMSO does not exceed 10% (v/v).

Vortex the working solution immediately before each injection to ensure homogeneity.

Note: Always prepare fresh working solutions on the day of injection. The use of a low

percentage of DMSO is recommended to minimize potential vehicle-induced toxicity.

Protocol 2: Animal Handling and Tumor Induction
(Xenograft Model)
This protocol outlines the procedure for establishing subcutaneous tumors in athymic nude

mice.

Materials:
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Athymic nude mice (6-8 weeks old)

Selected human cancer cell line

Complete cell culture medium

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Hemocytometer or automated cell counter

1 mL syringes with 27-gauge needles

70% ethanol

Procedure:

Cell Culture and Harvesting:

Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.

Wash the cells with PBS and detach them using trypsin-EDTA.

Neutralize the trypsin with complete medium and collect the cell suspension.

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free

medium.

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Adjust the cell concentration to the desired density (e.g., 5 x 10^7 cells/mL).

Tumor Cell Implantation:

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

Wipe the injection site on the flank with 70% ethanol.

Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.
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Monitor the animal until it has fully recovered from anesthesia.

Observe the mice regularly for tumor formation, which typically becomes palpable within 1-

2 weeks.

Protocol 3: Administration of N,N-Dimethylsphingosine
(Intraperitoneal Injection)
This protocol details the procedure for administering DMS via intraperitoneal injection.

Materials:

Prepared DMS working solution

1 mL syringes with 27- to 30-gauge needles

70% ethanol

Procedure:

Animal Restraint:

Grasp the mouse by the scruff of the neck to immobilize the head and body.

Turn the mouse over to expose the abdomen.

Injection:

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the

midline to prevent damage to the bladder or cecum.

Wipe the injection site with 70% ethanol.

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.

Slowly inject the calculated volume of the DMS working solution.
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Withdraw the needle and return the mouse to its cage.

Post-Injection Monitoring:

Observe the animal for any immediate adverse reactions.

Protocol 4: Monitoring of Tumor Growth and Animal
Well-being
This protocol describes the routine monitoring of animals throughout the study.

Materials:

Digital calipers

Weighing scale

Procedure:

Tumor Measurement:

Measure the length (longest dimension) and width (perpendicular dimension) of the tumor

using digital calipers 2-3 times per week.

Record the measurements in a logbook.

Calculate the tumor volume using the formula: Volume (mm³) = 0.5 x Length x (Width)².[1]

[2]

Body Weight and Health Assessment:

Weigh each mouse at least twice a week and record the weight.

Perform a daily visual inspection of all animals, noting any changes in posture, activity,

grooming, and food/water consumption.

Palpate the tumor to check for ulceration or necrosis.

Humane Endpoints:
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Establish clear humane endpoints before starting the study. These may include a

maximum tumor size (e.g., 2000 mm³), a certain percentage of body weight loss (e.g.,

>20%), or significant signs of distress. Euthanize animals that reach these endpoints.

Data Presentation
The following table summarizes hypothetical quantitative data based on the findings of early in

vivo studies with DMS, demonstrating its potential for tumor growth inhibition.

Treatment
Group

Number of
Animals (n)

Mean Initial
Tumor
Volume
(mm³)

Mean Final
Tumor
Volume
(mm³)

Tumor
Growth
Inhibition
(%)

p-value

Vehicle

Control
8 100 ± 15 1500 ± 250 - -

DMS (0.5

mg/day)
8 105 ± 20 600 ± 150 60% <0.01

Note: This table is a representative example for illustrative purposes. Actual results will vary

depending on the specific experimental conditions. A study by Endo et al. (1991) demonstrated

a dose-dependent inhibition of tumor growth in nude mice with human gastric carcinoma cells

following daily injections of 0.5 mg DMS, leading to a decrease in tumor size.[1]

Signaling Pathways Modulated by N,N-
Dimethylsphingosine
N,N-Dimethylsphingosine exerts its cellular effects primarily by inhibiting Sphingosine Kinase

(SphK), which in turn modulates downstream signaling pathways critical for cell survival and

proliferation.

Sphingosine Kinase (SphK) Pathway: DMS directly competes with sphingosine for the active

site of SphK1 and SphK2, preventing the formation of pro-survival S1P. This leads to an

accumulation of pro-apoptotic sphingosine and ceramide.
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PI3K/Akt Pathway: S1P, through its receptors, can activate the PI3K/Akt pathway, a key

signaling cascade that promotes cell survival, growth, and proliferation. By reducing S1P

levels, DMS can lead to the downregulation of Akt signaling.

ERK/MAPK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another critical regulator

of cell proliferation and survival. Cross-talk exists between sphingolipid signaling and the

ERK pathway. Inhibition of SphK by DMS can lead to the attenuation of ERK1/2 activation in

certain cellular contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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